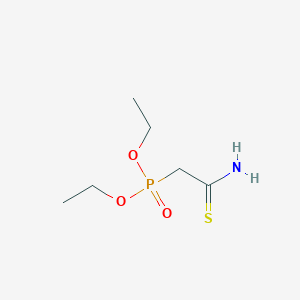

DIETHOXYPHOSPHINYL THIOAMIDE

Vue d'ensemble

Description

DIETHOXYPHOSPHINYL THIOAMIDE is a chemical compound that belongs to the class of thioamides. Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group. This substitution imparts unique chemical and biological properties to the compound, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of DIETHOXYPHOSPHINYL THIOAMIDE typically involves the use of sulfuration agents. One common method is the reaction of diethyl phosphite with thioamide precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of environmentally friendly solvents and reagents is also emphasized to minimize waste and reduce environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

DIETHOXYPHOSPHINYL THIOAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to the corresponding amine.

Substitution: Nucleophilic substitution reactions can replace the thioamide group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thioamides. These products have diverse applications in organic synthesis and medicinal chemistry .

Applications De Recherche Scientifique

DIETHOXYPHOSPHINYL THIOAMIDE has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of DIETHOXYPHOSPHINYL THIOAMIDE involves its interaction with specific molecular targets. In biological systems, it inhibits the enzyme thyroid peroxidase, reducing the synthesis of thyroid hormones. This inhibition occurs through the formation of a covalent bond with the enzyme’s active site, blocking its activity . Additionally, the compound can interact with other proteins and enzymes, affecting their function and stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

Propylthiouracil: Used in the treatment of hyperthyroidism.

Thiamazole: Another antithyroid drug with similar properties.

Etionamide: An antibiotic used in the treatment of tuberculosis.

Uniqueness

DIETHOXYPHOSPHINYL THIOAMIDE is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to form stable complexes with metals and its use as a versatile building block in organic synthesis set it apart from other thioamides .

Activité Biologique

Diethoxyphosphinyl thioamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of a phosphinyl group attached to a thioamide. This unique structure contributes to its biological properties, making it a candidate for various therapeutic applications. Thioamides are known for their ability to enhance the stability and bioavailability of compounds in biological systems, which is crucial for drug development.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of thioamides, including this compound. For instance, compounds with thioamide moieties have shown significant inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Bacillus subtilis | 12 | 64 |

Antioxidant Activity

This compound also exhibits antioxidant properties. Studies utilizing DPPH and hydroxyl radical scavenging assays indicate that compounds with thioamide functionalities can effectively neutralize free radicals, thereby protecting cells from oxidative stress . This dual action—antimicrobial and antioxidant—suggests potential applications in treating infections and inflammatory conditions.

The biological activity of this compound can be attributed to its ability to form stable interactions with biological macromolecules. The phosphinyl group enhances the compound's ability to interact with enzymes and receptors, potentially leading to inhibition or modulation of their activity. For example, the incorporation of thioamides into peptide structures has been shown to improve their stability against enzymatic degradation while maintaining or enhancing their biological efficacy .

Case Studies

- Peptide Therapeutics : Research has demonstrated that incorporating this compound into cyclic peptides significantly increases their serum stability compared to traditional amide bonds. This modification resulted in a half-life extension from 540 minutes to over 2160 minutes in human serum .

- Protein Interaction Studies : Thioamides have been utilized in studies examining protein folding and stability. The incorporation of this compound into model proteins showed that it can enhance thermal stability without disrupting secondary structures, indicating its potential use in stabilizing therapeutic proteins .

Synthesis Methods

The synthesis of this compound typically involves the reaction of phosphinic acid derivatives with thioketones or thioureas under mild conditions. Recent advancements have introduced more efficient methods utilizing elemental sulfur and nitroalkanes as precursors for thioamidation reactions . These methods not only improve yields but also reduce the environmental impact associated with traditional synthesis routes.

Propriétés

IUPAC Name |

2-diethoxyphosphorylethanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO3PS/c1-3-9-11(8,10-4-2)5-6(7)12/h3-5H2,1-2H3,(H2,7,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPHFFRQTRUHMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=S)N)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO3PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77679-10-8 | |

| Record name | Diethyl (2-amino-2-thioxoethyl)-phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.